2,4-DI-TERT-BUTYL-6-[(E)-({2-[(E)-[(3,5-DI-TERT-BUTYL-2-HYDROXYPHENYL)METHYLIDENE]AMINO]CYCLOHEXYL}IMINO)METHYL]PHENOL
Overview
Description
2,2’-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol) is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexane ring bonded to two phenolic groups through nitrilomethylylidene linkages, with tert-butyl groups providing steric hindrance and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol) typically involves the condensation reaction between cyclohexane-1,2-diamine and 4,6-di-tert-butyl-2-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the formation of the nitrilomethylylidene linkages .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The nitrilomethylylidene linkages can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenolic derivatives.
Scientific Research Applications
2,2’-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2’-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol) involves its ability to form stable complexes with metal ions, which can catalyze various chemical reactions. The phenolic groups can donate electrons to metal centers, while the nitrilomethylylidene linkages provide additional coordination sites. This compound can also scavenge free radicals, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[1,2-Cyclohexanediylbis(nitrilomethylidyne)]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]
- N,N’-Bis[3,5-di-tert-butylsalicylidene]-1,2-cyclohexanediamine
Uniqueness
2,2’-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol) is unique due to its specific combination of structural features, including the cyclohexane ring, nitrilomethylylidene linkages, and tert-butyl-substituted phenolic groups. These features confer stability, reactivity, and potential for diverse applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N2O2/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12/h17-22,29-30,39-40H,13-16H2,1-12H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNXDGNCEBQLGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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